molecular formula C18H22N6O B11150999 N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11150999
M. Wt: 338.4 g/mol
InChI Key: BXFFOUWFFRYPGL-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound that features a benzimidazole ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolate residues, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings .

Scientific Research Applications

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The pyrimidine moiety may also interact with nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to its dual benzimidazole-pyrimidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C18H22N6O/c1-24-15-7-3-2-6-14(15)23-16(24)9-13-19-17(25)8-4-10-20-18-21-11-5-12-22-18/h2-3,5-7,11-12H,4,8-10,13H2,1H3,(H,19,25)(H,20,21,22)

InChI Key

BXFFOUWFFRYPGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

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